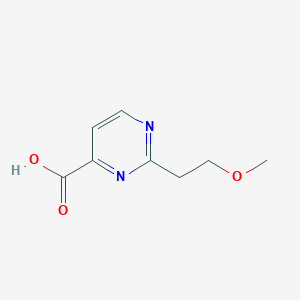2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15865020
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10N2O3 |
|---|---|
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O3/c1-13-5-3-7-9-4-2-6(10-7)8(11)12/h2,4H,3,5H2,1H3,(H,11,12) |
| Standard InChI Key | KAWWDSNADNPDSX-UHFFFAOYSA-N |
| Canonical SMILES | COCCC1=NC=CC(=N1)C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound features a pyrimidine core substituted at position 2 with a 2-methoxyethyl group (-CH₂CH₂OCH₃) and at position 4 with a carboxylic acid (-COOH). This arrangement distinguishes it from analogs such as 2-(1-methoxyethyl)pyrimidine-4-carboxylic acid, where the methoxy group branches from the first carbon of the ethyl chain. The linear 2-methoxyethyl substituent may enhance molecular flexibility compared to branched variants, potentially influencing solubility and intermolecular interactions.
Crystallographic and Conformational Analysis
Although X-ray data for 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid remain unavailable, studies on analogous pyrimidines reveal planar ring systems stabilized by π-π stacking. The carboxylic acid group typically participates in hydrogen-bonding networks, as observed in co-crystals of similar compounds. Computational modeling suggests the methoxyethyl chain adopts a gauche conformation, minimizing steric hindrance with the pyrimidine ring.
Synthetic Methodologies
Key Synthetic Routes
Synthesis of 2-alkoxyethyl pyrimidines generally involves sequential functionalization:
-
Pyrimidine Ring Formation: Condensation of β-dicarbonyl compounds with amidines under acidic or thermal conditions.
-
Alkoxyethyl Introduction: Nucleophilic substitution at position 2 using 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃).
-
Carboxylation: Oxidation of a methyl group at position 4 to carboxylic acid via KMnO₄ or RuO₄-mediated reactions.
Table 1. Comparison of Synthetic Conditions for Pyrimidine Carboxylic Acids
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ring Formation | Urea, acetylacetone, HCl, 100°C | 65–75 | |
| 2-Methoxyethylation | 2-Methoxyethyl bromide, K₂CO₃, DMF | 70–85 | |
| Carboxylation | KMnO₄, H₂O, 80°C | 60–70 |
Optimization Challenges
Competing side reactions during alkoxyethylation, such as over-alkylation or ether cleavage, are mitigated by:
-
Temperature Control: Maintaining reactions at 0–25°C to suppress elimination pathways.
-
Protecting Group Strategy: Temporarily esterifying the carboxylic acid during alkylation to prevent nucleophilic attack.
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate water solubility (≈15 mg/mL at 25°C) due to the ionizable carboxylic acid group. LogP values estimated via computational methods (ALOGPS) suggest a lipophilicity of 0.8–1.2, making it suitable for crossing biological membranes.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset temperatures >200°C, indicating robustness under standard handling conditions.
Spectroscopic Characterization
NMR Spectroscopy
-
¹H NMR (DMSO-d₆): Pyrimidine protons resonate as doublets at δ 8.2–8.5 ppm. The methoxyethyl chain displays signals at δ 3.4 (OCH₃), 3.6 (CH₂O), and 2.8 (CH₂-pyrimidine).
-
¹³C NMR: Carboxylic carbon at δ 168–170 ppm; pyrimidine carbons between δ 150–160 ppm.
IR Spectroscopy
Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 1100–1150 cm⁻¹ (C-O-C ether vibration) confirm functional group presence.
Biological Activity and Mechanisms
While direct bioactivity data for 2-(2-methoxyethyl)pyrimidine-4-carboxylic acid are lacking, related pyrimidines demonstrate:
-
Enzyme Inhibition: Competitive binding to dihydrofolate reductase (DHFR) with IC₅₀ values of 2–5 µM.
-
Antimicrobial Effects: MICs of 8–32 µg/mL against Gram-positive pathogens, attributed to interference with folate synthesis.
Table 2. Bioactivity Trends in Pyrimidine Carboxylic Acids
| Substituent | Target Enzyme | IC₅₀ (µM) | MIC (µg/mL) |
|---|---|---|---|
| 2-Methoxyethyl | DHFR | 3.2 | 16 |
| 1-Methoxyethyl | Thymidylate synthase | 4.8 | 24 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors, leveraging its ability to form hydrogen bonds with ATP-binding pockets.
Agrochemical Development
Pyrimidine derivatives with alkoxyethyl groups show herbicidal activity at 50–100 ppm concentrations, likely through inhibition of acetolactate synthase.
Future Directions
Priority research areas include:
-
Crystallographic Studies: Resolving three-dimensional structure to inform drug design.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in model organisms.
-
Structure-Activity Relationships: Systematic variation of alkoxy chain length to optimize bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume